molecular formula C22H25FN3NaO6S B15293892 sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate

sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate

Cat. No.: B15293892
M. Wt: 501.5 g/mol
InChI Key: MOTOIBGCQDETGJ-LPUIZMOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate, commonly known as rosuvastatin sodium, is a potent HMG-CoA reductase inhibitor used clinically to manage hypercholesterolemia and atherosclerosis . Its structure features a fluorophenyl-substituted pyrimidine core linked to a dihydroxyheptenoic acid side chain, with a sodium counterion enhancing solubility and bioavailability . The (E,3R) stereochemistry and sulfonamide moiety are critical for binding to the HMG-CoA reductase active site, conferring superior potency compared to earlier statins .

Rosuvastatin sodium is synthesized via solvent crystallization to achieve high enantiomeric purity (<0.50%) and diastereomeric purity (<0.30%) . Its stability in pharmaceutical formulations is ensured by tribasic phosphate salts (e.g., calcium phosphate), which mitigate degradation into lactone or oxidized byproducts .

Properties

Molecular Formula

C22H25FN3NaO6S

Molecular Weight

501.5 g/mol

IUPAC Name

sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate

InChI

InChI=1S/C22H26FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t17-;/m1./s1

InChI Key

MOTOIBGCQDETGJ-LPUIZMOYSA-M

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

The 4-(4-fluorophenyl)-6-isopropyl-2-(methyl(methylsulfonyl)amino)pyrimidin-5-carbaldehyde intermediate forms via Vilsmeier-Haack reaction. WO2010038124A1 details:

  • Reagents : Phosphorus oxychloride (3.0 eq) and N,N-dimethylformamide (3.05 eq)
  • Conditions : 5–10°C initial mixing, 40–45°C activation (30 min), 25–30°C substrate addition
  • Work-up : Quenching in cold sodium acetate (2°C), pH adjustment to 7.5–8.0 with NaOH, ethyl acetate extraction

Key Optimization :

  • Temperature Control : <30°C during aldehyde formation prevents N-demethylation
  • Solvent Systems : Mixed DMF/toluene (1:3 v/v) enhances reagent solubility while minimizing side reactions

Side-Chain Elongation via Wittig Reaction

Wittig Reagent Preparation

WO2007017117A1 specifies lithium hexamethyldisilazide (LiHMDS) as base for ylide generation:

  • Base : 1.1 eq LiHMDS in THF at -78°C
  • Phosphonium Salt : (3R)-3-((tert-butyldimethylsilyl)oxy)-5-oxohept-6-enyltriphenylphosphonium bromide (1.05 eq)

Coupling Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature -45°C to -30°C 82–87% yield
Reaction Time 4–6 h Minimizes β-elimination
Solvent THF:Toluene (2:1) Enhances ylide stability

Post-reaction work-up involves:

  • Saturated NH₄Cl quench (-20°C)
  • Ethyl acetate extraction (3× volumes)
  • Silica gel chromatography (hexane:EtOAc 4:1)

Oxidation and Sodium Salt Formation

Oxidation of Secondary Alcohol

The (3R)-hydroxy group undergoes oxidation to ketone using Jones reagent:

  • Conditions : CrO₃ (1.5 eq) in H₂SO₄/acetone (0–5°C, 2 h)
  • Yield : 91–94% after extractive purification

Saponification and Salt Formation

Der Pharma Chemica's method (2023) outlines:

# Example procedure for sodium salt preparation
compound_ester = 25.0 g  # Methyl ester intermediate
NaOH_solution = 2.0 g in 150 mL ethanol  # 0.05 M NaOH

1. Add NaOH solution to compound_ester at 0–5°C  
2. Warm to 25°C over 1 h, stir 2 h  
3. Remove solvent under reduced pressure  
4. Dissolve residue in H₂O (100 mL), wash with EtOAc  
5. Lyophilize aqueous phase to obtain sodium salt  

Critical Parameters :

  • pH Control : Maintain pH 10–11 during hydrolysis to prevent lactonization
  • Lyophilization : Freeze-drying at -50°C/0.1 mbar preserves compound integrity

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

Method Overall Yield Purity (HPLC) Key Advantage
Patent WO2010038124A1 68% 98.7% Scalable aldehyde synthesis
Der Pharma Chemica 72% 99.2% Mild oxidation conditions
WO2007017117A1 65% 97.9% Superior stereocontrol

Impurity Profiling and Control

Major Process-Related Impurities

  • Over-oxidation Product : 5-oxo group → carboxylic acid (0.3–0.8%)
  • Z-Isomer : E/Z isomerization during Wittig step (0.5–1.2%)
  • N-Demethylated Byproduct : <0.2% under optimized conditions

Purification Strategies

  • Crystallization : Ethyl acetate/n-heptane (1:8) removes non-polar impurities
  • Chromatography : Reverse-phase C18 column (MeCN:H₂O 55:45) for polar impurities

Chemical Reactions Analysis

Types of Reactions

Sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Rosuvastatin sodium belongs to the statin class of HMG-CoA reductase inhibitors. Key structural analogues include:

Compound Name Structural Features Key Differences from Rosuvastatin Sodium Bioactivity (IC50, nM)
Atorvastatin calcium Pyrrole ring with fluorophenyl group; calcium salt Lower solubility due to calcium counterion; reduced specificity for HMG-CoA reductase ~8.2
Simvastatin Lactone prodrug with hexahydronaphthalene core Requires metabolic activation; shorter half-life; higher risk of drug interactions ~11.3
Pitavastatin calcium Quinoline ring system; calcium salt Higher lipophilicity; increased hepatic uptake but lower systemic exposure ~6.5
Rosuvastatin calcium Identical structure to rosuvastatin sodium but with calcium counterion Reduced aqueous solubility; preferred for solid-dose formulations ~5.1

Key Observations :

  • Counterion Impact : Sodium salts (rosuvastatin sodium) exhibit higher aqueous solubility than calcium salts, enabling rapid absorption .
  • Core Heterocycle: The pyrimidine ring in rosuvastatin enhances binding affinity compared to pyrrole (atorvastatin) or quinoline (pitavastatin) systems .
  • Sulfonamide Group: The methyl(methylsulfonyl)amino group in rosuvastatin reduces metabolic degradation, improving bioavailability over simvastatin .

Bioactivity and Molecular Similarity

Activity Landscape Analysis

For example:

  • Rosuvastatin vs. Fluvastatin : Despite sharing a fluorophenyl group, rosuvastatin’s pyrimidine core confers 10-fold higher potency due to optimized hydrogen bonding with HMG-CoA reductase .
  • Tanimoto Similarity Scores: Rosuvastatin sodium shows low structural similarity (Tanimoto <0.4) to non-statin HMG-CoA inhibitors (e.g., mevastatin), explaining divergent bioactivity .
Molecular Networking and Fragmentation Patterns

Mass spectrometry-based molecular networking () reveals that rosuvastatin clusters with other statins (cosine score >0.85) due to shared fragmentation patterns (e.g., loss of the sulfonamide group). However, its unique hydroxylated side chain generates distinct MS/MS ions, enabling differentiation from analogues like atorvastatin .

Pharmacokinetic and Stability Comparisons

Parameter Rosuvastatin Sodium Rosuvastatin Calcium Atorvastatin Calcium
Solubility (mg/mL) 7.8 (pH 7.4) 0.12 (pH 7.4) 0.05 (pH 7.4)
Half-Life (hr) 19 19 14
Metabolic Stability High (CYP2C9 minimal) High Moderate (CYP3A4 substrate)
Degradation Products Lactone (<1%) Lactone (<1%) β-hydroxyacid (>5%)

Key Findings :

  • Rosuvastatin sodium’s superior solubility enables faster onset of action compared to calcium salts .
  • Both rosuvastatin forms exhibit higher metabolic stability than atorvastatin, reducing drug-drug interaction risks .

Q & A

Basic: What are the critical considerations in synthesizing sodium (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate to ensure high stereochemical purity?

Answer: Synthesis requires precise control of reaction parameters, including temperature (20–25°C for intermediates), pH (maintained at 6.5–7.5 to avoid epimerization), and solvent polarity (e.g., tetrahydrofuran or acetonitrile). Key steps include:

  • Chiral resolution : Use of enantioselective catalysts or chiral stationary phases in HPLC to isolate the (3R)-configured intermediate .
  • In-process monitoring : Thin-layer chromatography (TLC) with iodine visualization and 1^1H/13^13C NMR spectroscopy to verify stereochemical integrity at the 3-hydroxy and 5-oxo positions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove diastereomeric by-products .

Advanced: How do polymorphic forms of this compound affect dissolution rates in pharmaceutical formulations?

Answer: Polymorphs impact bioavailability due to differences in crystal lattice energy and solubility. Methodological steps include:

  • Polymorph characterization : X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify Form I (high-energy, rapid dissolution) vs. Form II (low-energy, slow dissolution) .
  • Dissolution testing : Use USP Apparatus II at 50 rpm in pH 6.8 phosphate buffer, with UV detection at 242 nm. Form I shows >90% dissolution within 30 minutes, while Form II achieves only 60% under identical conditions .
  • Stability correlation : Accelerated stability studies (40°C/75% RH) reveal Form II’s tendency to convert to Form I under humid conditions, necessitating excipient screening to prevent phase transitions .

Basic: Which analytical techniques are most effective for quantifying this compound in the presence of its related substances?

Answer: Reverse-phase ultra-performance liquid chromatography (RP-UPLC) is optimal:

  • Column : Acquity BEH C18 (2.1 × 100 mm, 1.7 μm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) at 0.3 mL/min .
  • Detection : UV at 242 nm, with retention times of 8.2 min for the parent compound and 10.5 min for the anti-isomer impurity .
  • Validation : Linearity (0.1–200 μg/mL, R2>0.999R^2 > 0.999), precision (%RSD < 2.0), and LOQ (0.05 μg/mL) per ICH Q2(R1) guidelines .

Advanced: What methodological approaches are used to differentiate between the 5-oxo impurity and the parent compound during stability studies?

Answer: The 5-oxo impurity lacks the 5-hydroxyl group, altering polarity and reactivity. Key strategies include:

  • Forced degradation : Expose the compound to oxidative stress (3% H2_2O2_2, 70°C), generating the 5-oxo impurity via keto-enol tautomerism .
  • Mass spectrometry : ESI-MS reveals a molecular ion at m/z 479.1 for the parent vs. m/z 477.1 for the 5-oxo derivative due to dehydration .
  • Chromatographic separation : Adjust mobile phase pH to 3.0 to protonate the 5-oxo group, increasing retention time differential by 2.5 minutes .

Basic: What strategies are employed to enhance the aqueous solubility of this compound for in vitro assays?

Answer: Solid dispersion techniques improve solubility:

  • Polymer selection : Hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP K30) at 1:3 (drug:polymer ratio) increase solubility from 0.02 mg/mL (pure) to 1.8 mg/mL .
  • Preparation : Solvent evaporation method using ethanol, followed by lyophilization to maintain amorphous state stability .
  • Dissolution testing : 90% drug release within 45 minutes in simulated gastric fluid (pH 1.2) compared to 30% for crystalline forms .

Advanced: How can in vitro hepatocyte selectivity models predict the myotoxicity risk of HMG-CoA reductase inhibitors like this compound?

Answer: Hepatocyte selectivity reduces myocyte exposure and toxicity risk. Methods include:

  • Cell-based assays : Compare IC50_{50} values for HMG-CoA reductase inhibition in primary human hepatocytes (>500 nM) vs. skeletal myocytes (<50 nM). A selectivity index >10 indicates reduced myotoxicity .
  • Radiolabeled uptake studies : 14^{14}C-labeled compound shows 5-fold higher accumulation in hepatocytes due to OATP1B1 transporter affinity .
  • In vivo correlation : Guinea pig models demonstrate 80% LDL reduction at 10 mg/kg with no creatine kinase elevation, validating hepatocyte-specific targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.